1-Methyl-1H-benzimidazol-6-amine
Overview
Description
“1-Methyl-1H-benzimidazol-6-amine” is a solid compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a heterocyclic compound that is part of the benzimidazole family .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring with a methyl group attached to one nitrogen and an amine group attached to the sixth carbon of the benzene ring .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It does not have a flash point, indicating that it is not flammable under normal conditions .
Scientific Research Applications
Superheat-resistant Polymers
1-Methyl-1H-benzimidazol-6-amine derivatives, such as 6-amine-2-(4-aminobenzene)-1-methyl-benzimidazole, have been synthesized and utilized in the development of superheat-resistant polyimides with ultra-low coefficients of thermal expansion. These polymers exhibit outstanding high glass-transition temperatures, making them suitable for flexible display substrates. Incorporation of N-methyl benzimidazole overcomes the issue of high H2O-absorption, common in traditional poly(benzimidazole imide) films, enhancing their thermal stability and mechanical properties (Qian et al., 2020).
Synthesis of (Het)arylbenzimidazoles
The compound plays a crucial role in the synthesis of benzimidazole, a heterocycle extensively researched and used by the pharmaceutical industry. Recent synthetic strategies aim at constructing hetaryl- and arylbenzimidazole molecular scaffolds under environmentally benign conditions. These methods offer novel approaches to the synthesis of benzimidazole derivatives, highlighting the compound's utility in developing bioactive molecules (Mamedov & Zhukova, 2021).
Anticancer Agent Development
Research has shown that bis-benzimidazole derivatives clubbed with this compound exhibit notable anticancer activity. These derivatives have been evaluated against various cancer cell lines, showcasing their potential as lead compounds for anticancer drug development. The study also predicted their drug-like properties and bioactivity scores, indicating their suitability as orally active molecules (Rashid, 2020).
Catalytic Oxidative Coupling
This compound has been involved in the development of efficient, environmentally benign methods for the preparation of benzimidazole derivatives through catalytic oxidative coupling. This represents a significant step forward in organic synthesis, allowing the functionalization of nonactivated primary aliphatic amines, which are known to be challenging substrates (Nguyen & Largeron, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-1H-benzimidazol-6-amine, a derivative of the benzimidazole moiety, has been found to exhibit diverse pharmacological activities . The primary targets of this compound are often microbial organisms, including Gram-positive and Gram-negative bacteria .
Mode of Action
The interaction of this compound with its targets results in antimicrobial activity. The compound exerts its effects by inhibiting the growth of these organisms, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathways of the targeted organisms, disrupting their normal functions and leading to their death
Pharmacokinetics
Benzimidazole derivatives, in general, are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of growth and eventual death of the targeted organisms . This makes this compound a potential candidate for the development of new antimicrobial agents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances, and the specific characteristics of the targeted organisms .
Biochemical Analysis
Biochemical Properties
They are known to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Cellular Effects
Benzimidazole derivatives have been reported to have antibacterial and cytotoxicity activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZALFCBEKQGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546563 | |
Record name | 1-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-93-8 | |
Record name | 1-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.